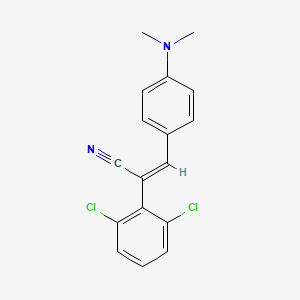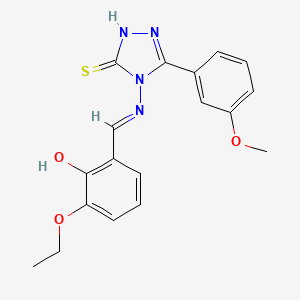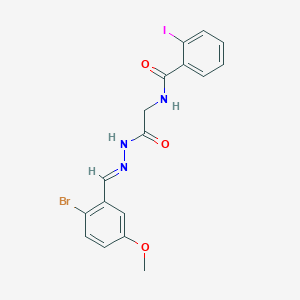
2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈是一种有机化合物,在各个科学研究领域引起了广泛关注。该化合物以其结构中连接到丙烯腈部分的二氯苯基和二甲氨基苯基基团为特征。其独特的结构使其能够参与多种化学反应,使其成为研究和工业应用中的一种有价值的化合物。
准备方法
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈的合成通常涉及在碱性条件下使2,6-二氯苯甲醛与4-(二甲氨基)苄基腈反应。反应通常在碳酸钾等碱存在下,在乙醇等合适的溶剂中进行。 反应混合物被加热至回流,产物通过过滤分离,并通过重结晶纯化 .
化学反应分析
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈会经历多种类型的化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,生成相应的羧酸。
还原: 还原反应可以用氢化锂铝或硼氢化钠等还原剂进行,导致生成胺或醇。
取代: 该化合物可以发生亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
这些反应中常用的试剂和条件包括二氯甲烷或乙醇等有机溶剂,以及钯碳等催化剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈具有广泛的科学研究应用,包括:
化学: 它用作合成更复杂有机分子的构建块,以及在各种有机转化中用作试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 目前正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它用于生产特种化学品和材料,包括染料和聚合物 .
作用机理
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,影响各种生化过程。 它的作用通过与特定受体或酶的结合来介导,导致细胞信号通路发生改变 .
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
相似化合物的比较
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈可以与其他类似化合物进行比较,例如:
(2,6-二氯苯基)双(2,4,6-三氯苯基)甲基自由基: 该化合物具有类似的二氯苯基基团,但在整体结构和反应性方面有所不同.
2,6-二氯-N,N-二甲基吡啶-4-胺: 该化合物与二氯苯基基团共享,但具有不同的连接的官能团,导致不同的化学性质和应用.
2-(2,6-二氯苯基)-3-(4-(二甲氨基)苯基)丙烯腈的独特性在于其官能团的特定组合,使其能够参与多种化学反应,使其成为各种研究应用的宝贵化合物。
属性
CAS 编号 |
7496-19-7 |
|---|---|
分子式 |
C17H14Cl2N2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
(Z)-2-(2,6-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+ |
InChI 键 |
JXBOVEHPRDQCCG-JLHYYAGUSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)






![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
